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Compound of Interest

Compound Name: 3'-Ump(2-)

CAS No.: 35170-03-7

Cat. No.: B021109 Get Quote

Abstract & Scientific Rationale
Cellular signaling and RNA metabolism rely heavily on nucleotide recognition. While 5'-

nucleotides (ATP, UTP, 5'-UMP) are well-characterized, the 3'-nucleotide monophosphate pool

—specifically 3'-UMP—represents a distinct signaling and metabolic niche. 3'-UMP is the

primary product of pyrimidine-specific RNases (e.g., RNase A superfamily) and a substrate for

specific 3'-nucleotidases and cyclic phosphodiesterases.

Profiling the "3'-UMPome" is critical for:

Drug Discovery: Identifying off-target binding of nucleotide-mimetic drugs.

Virology: Mapping host factors that bind viral RNA 3'-termini (often uridylated).

Enzymology: Characterizing RNase product inhibition and 3'-nucleotidase specificity.

This protocol utilizes a Clickable 3'-UMP(2-) probe. Since UMP binding is typically non-covalent

and reversible, this workflow incorporates UV-photo-crosslinking to capture transient

interactions, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for

enrichment and Mass Spectrometry (MS) identification.

The Probe: Mechanistic Design
The probe mimics the physiological dianionic state of 3'-UMP at pH 7.4.
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Scaffold: Uridine 3'-monophosphate.

Click Handle: An alkyne group (e.g., 5-ethynyl) allows for bioorthogonal ligation to a biotin-

azide tag.

Binding Logic: The phosphate at the 3' position (rather than 5') enforces regio-specificity,

selecting for proteins with 3'-nucleotide binding pockets.

Capture Mechanism: Because 3'-UMP is a ligand/substrate and not an electrophile, the

probe acts as an Affinity-Based Probe (AfBP). UV irradiation (254 nm or 365 nm depending

on the base modification) is required to covalently crosslink the probe to the protein active

site via zero-length radical insertion.

Diagram 1: Chemical Probe Mechanism
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Caption: Mechanism of Photo-Affinity Nucleotide Profiling. The probe binds reversibly, is frozen

by UV crosslinking, and tagged via Click Chemistry.

Detailed Experimental Protocol
Phase A: Sample Preparation & Probe Incubation
Objective: Establish equilibrium binding between the 3'-UMP probe and target proteins in a

native proteome.

Materials:

Fresh Cell Lysate (e.g., HEK293T, 1-2 mg/mL protein).
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Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl2 (Critical for nucleotide binding).

Probe: 5-Ethynyl-3'-UMP (100 µM stock).

Competitor: Unlabeled 3'-UMP (10 mM stock).

Protocol:

Lysis: Lyse cells by sonication in native buffer (no SDS/Urea yet). Centrifuge at 16,000 x g

for 15 min at 4°C to remove debris.

Gelfiltration (Optional but Recommended): Use Zeba spin columns to remove endogenous

free nucleotides that might compete with the probe.

Incubation:

Experimental Sample: Add Probe (final conc. 10–50 µM).

Competition Control: Add Unlabeled 3'-UMP (10x–50x excess) 15 min prior to adding the

probe.

Equilibration: Incubate for 30–60 minutes at 4°C (to reduce enzymatic degradation of the

probe) or Room Temp (for kinetics).

Phase B: Photo-Crosslinking & Click Chemistry
Objective: Covalently capture the interaction and attach the affinity handle.

Protocol:

Crosslinking: Transfer samples to a 96-well plate (on ice). Irradiate with UV light (typically

254 nm for unmodified bases or 365 nm if a diazirine linker is used) for 10 minutes.

Note: 254 nm can damage proteins; ensure samples are kept cold.

Denaturation: Add SDS to 1% final concentration and heat at 95°C for 5 minutes. This

exposes the alkyne and solubilizes the proteome.[1]

Click Reaction (CuAAC): Add the following reagents in order (per 100 µL sample):
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Biotin-Azide (100 µM final).

TCEP (1 mM final) - Reduces disulfides and Cu(II).

TBTA Ligand (100 µM final) - Stabilizes Cu(I).

CuSO4 (1 mM final).

Reaction: Vortex and incubate at Room Temp for 1 hour in the dark.

Phase C: Enrichment & On-Bead Digestion
Objective: Isolate the labeled sub-proteome for sequencing.

Protocol:

Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and

remove excess unreacted reagents. Wash pellet 2x with cold methanol.

Resolubilization: Dissolve pellet in 8M Urea / 50 mM HEPES.

Enrichment: Incubate with Streptavidin-Agarose beads (high capacity) for 2 hours.

Washing: Stringent washing is required to remove non-covalent binders.

1x 1% SDS.

1x 4M Urea.

2x 50 mM HEPES.

Digestion: Perform on-bead digestion using Trypsin (overnight, 37°C).

Elution: Collect peptides. (The biotin-probe-peptide adduct remains on the bead; we analyze

the unmodified peptides from the target protein).

Data Analysis & Interpretation
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Quantitative Mass Spectrometry (LFQ or TMT) is essential. A simple list of proteins is

insufficient due to non-specific background binding.

The Competition Ratio (CR):

High Confidence Hits: CR > 4.0 (Significantly enriched by probe, blocked by competitor).

Non-Specific Background: CR ≈ 1.0 (Probe binds, but specific competitor does not block it).

Table 1: Expected Target Classes for 3'-UMP Profiling
Protein Class Biological Function Expected Interaction Mode

3'-Nucleotidases
Hydrolysis of 3'-phosphate to

nucleoside.
Active site binding (Substrate).

RNase A Family
Endonucleolytic cleavage (Py-

A preference).
Product inhibition pocket.

Viral RdRps
RNA-dependent RNA

Polymerases.

3'-terminal recognition

(initiation).

Cyclic Phosphodiesterases
2',3'-cyclic nucleotide

metabolism.
Intermediate/Product binding.

Workflow Visualization
Diagram 2: Experimental Workflow & Logic
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Caption: Step-by-step workflow from lysate preparation to quantitative bioinformatic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00353/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00353/full
https://pubmed.ncbi.nlm.nih.gov/24402283/
https://pubmed.ncbi.nlm.nih.gov/24402283/
https://www.benchchem.com/product/b021109#using-clickable-3-ump-2-for-protein-profiling
https://www.benchchem.com/product/b021109#using-clickable-3-ump-2-for-protein-profiling
https://www.benchchem.com/product/b021109#using-clickable-3-ump-2-for-protein-profiling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

